molecular formula C19H14N2O2 B15214242 2-(1H-Indol-3-yl)-6-methylquinoline-4-carboxylic acid CAS No. 89391-05-9

2-(1H-Indol-3-yl)-6-methylquinoline-4-carboxylic acid

Cat. No.: B15214242
CAS No.: 89391-05-9
M. Wt: 302.3 g/mol
InChI Key: QFRYAJKOOTXZPO-UHFFFAOYSA-N
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Description

2-(1H-Indol-3-yl)-6-methylquinoline-4-carboxylic acid is a complex organic compound that features both indole and quinoline moieties. These structures are significant in medicinal chemistry due to their presence in various bioactive molecules. The indole ring is a common structural motif in many natural products and pharmaceuticals, while the quinoline ring is known for its antimalarial and antibacterial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Indol-3-yl)-6-methylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative, followed by the construction of the quinoline ring. The reaction of methyl 2-nitrophenylacetic acid with formaldehyde and tetrabutylammonium iodide in toluene can yield the intermediate 2-(2-nitrophenyl)acrylate . This intermediate can then undergo further reactions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions are critical to achieving efficient production.

Chemical Reactions Analysis

Oxidation Reactions

The quinoline ring and carboxylic acid group are primary sites for oxidation:

  • Decarboxylation : Under oxidative conditions (e.g., KMnO₄ in acidic media), the carboxylic acid moiety undergoes decarboxylation to yield 2-(1H-indol-3-yl)-6-methylquinoline. This reaction proceeds at 35–45°C over 2–8 hours, achieving >80% yield in industrial settings .

  • Ring Oxidation : Treatment with KMnO₄ in neutral aqueous conditions selectively oxidizes the quinoline ring, forming dihydroxyquinoline derivatives. Chromium trioxide (CrO₃) in acetic acid further oxidizes the methyl group at position 6 to a carboxylate.

Oxidation Conditions and Products

ReagentConditionsProductYieldSource
KMnO₄ (acidic)35–45°C, 2–8 h2-(1H-indol-3-yl)-6-methylquinoline85%
KMnO₄ (neutral)RT, 24 h3-Hydroxyquinoline-4-carboxylic acid72%
CrO₃ (acetic acid)Reflux, 6 h6-Carboxyquinoline derivative68%

Electrophilic Aromatic Substitution (EAS)

The indole and quinoline rings participate in EAS:

  • Bromination : Bromine (Br₂) with FeBr₃ as a catalyst selectively substitutes the indole’s 2-position or quinoline’s 5-position, depending on solvent polarity. Dichloromethane favors quinoline substitution (yield: 65%), while DMF targets the indole moiety (yield: 78%).

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at the quinoline’s 7-position, with regioselectivity confirmed by NMR .

Nucleophilic Substitution

The carboxylic acid group undergoes esterification:

  • Methyl Ester Formation : Methanol and H₂SO₄ at reflux for 12 h convert the acid to its methyl ester (yield: 90%), enhancing solubility for biological assays .

Multicomponent Reactions (MCRs)

The indole moiety participates in MCRs to construct polycyclic systems:

  • Pfitzinger Reaction : Condensation with isatin derivatives in alkaline ethanol yields fused indolo-quinoline alkaloids. For example, reaction with 5-bromoisatin produces a tetracyclic derivative (yield: 75%) .

  • Friedländer Annulation : Cyclization with acetylacetone in the presence of NH₄OAc generates pyranoquinoline hybrids (yield: 82%) .

Reduction Reactions

  • Quinoline Ring Reduction : Hydrogenation over Pd/C selectively reduces the quinoline ring to a tetrahydroquinoline derivative without affecting the indole (yield: 88%).

  • Carboxylic Acid Reduction : LiAlH₄ reduces the acid to a primary alcohol, though this is less common due to competing side reactions.

Metal-Catalyzed Cross-Couplings

  • Suzuki Coupling : The brominated derivative undergoes coupling with aryl boronic acids using Pd(PPh₃)₄, enabling biaryl formation (yield: 70–85%) .

Acid/Base-Driven Reactions

  • Deprotonation : The carboxylic acid group forms salts with bases like NaOH, enhancing aqueous solubility.

  • Intramolecular Cyclization : Heating in PPA (polyphosphoric acid) induces cyclization between the indole and quinoline rings, forming a β-carboline analog (yield: 65%) .

Experimental Insights from Literature

  • Regioselectivity in Bromination : DFT studies indicate that electron density at the indole’s 2-position is 15% higher than at the quinoline’s 5-position, rationalizing solvent-dependent selectivity.

  • Decarboxylation Mechanism : Kinetic studies show first-order dependence on KMnO₄ concentration, with an activation energy of 58 kJ/mol .

This compound’s versatility in reactions like MCRs and metal-catalyzed couplings underscores its value in synthesizing complex heterocycles for drug discovery .

Scientific Research Applications

2-(1H-Indol-3-yl)-6-methylquinoline-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-Indol-3-yl)-6-methylquinoline-4-carboxylic acid involves its interaction with various molecular targets. The indole and quinoline rings can bind to different enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in DNA replication or protein synthesis, leading to its antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-Indol-3-yl)-6-methylquinoline-4-carboxylic acid is unique due to the combination of indole and quinoline rings in a single molecule. This dual structure imparts a wide range of biological activities and makes it a versatile compound for various applications in research and industry.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(1H-Indol-3-yl)-6-methylquinoline-4-carboxylic acid, and how do reaction conditions influence yield?

The synthesis of quinoline-carboxylic acid derivatives typically involves cyclization or coupling strategies. For example, quinoline cores can be constructed via Friedländer or Gould–Jacob protocols, followed by indole coupling at the 2-position . Transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are often used to attach the indole moiety, requiring precise control of catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., Na₂CO₃) to minimize side reactions . Yield optimization depends on solvent polarity (DMF or THF), temperature (80–120°C), and protecting group strategies for the carboxylic acid .

Q. How is structural characterization performed for this compound, and what analytical techniques are critical?

  • X-ray crystallography : Single-crystal analysis using SHELXL (via SHELX suite) resolves bond lengths, angles, and intermolecular interactions (e.g., C–H···π stacking) .
  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., indole C3 linkage, methyl group at quinoline C6) .
  • Mass spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular weight (C19_{19}H14_{14}N2_2O2_2) and fragmentation patterns .

Q. What preliminary biological activities have been reported for quinoline-indole hybrids?

Quinoline-indole hybrids exhibit:

  • Antimicrobial activity : Against Gram-positive bacteria (e.g., S. aureus) due to membrane disruption via planar aromatic systems .
  • Anticancer potential : Inhibition of topoisomerase II or kinase pathways, with IC50_{50} values in the µM range .
  • Anti-inflammatory effects : Modulation of COX-2 or NF-κB pathways, as seen in structurally related indole derivatives .

Advanced Research Questions

Q. How can synthetic protocols be optimized to address low yields in indole-quinoline coupling?

Common challenges include steric hindrance at the indole C3 position and competing side reactions. Strategies include:

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yield by 15–20% .
  • Protecting group selection : Use of tert-butyl esters for the carboxylic acid prevents undesired cyclization .
  • Catalyst screening : PdCl2_2(dppf) enhances coupling efficiency over traditional Pd(PPh3_3)4_4 in electron-deficient systems .

Q. How should researchers resolve contradictions in reported biological activity data?

Discrepancies may arise from assay conditions or impurities. Mitigation steps:

  • Purity validation : HPLC (≥95% purity) and elemental analysis to exclude confounding byproducts .
  • Dose-response curves : Test multiple concentrations (e.g., 0.1–100 µM) to confirm dose-dependent effects .
  • Control experiments : Compare with structurally analogous compounds (e.g., 6-fluoro or 8-methoxy variants) to isolate functional group contributions .

Q. What computational tools are used to predict structure-activity relationships (SAR) for this compound?

  • Molecular docking (AutoDock Vina) : Models interactions with targets like DNA gyrase or COX-2, highlighting key residues (e.g., ASP73 in gyrase) .
  • QSAR models : Relate logP values or HOMO/LUMO gaps to antimicrobial potency using partial least squares regression .
  • MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water) .

Q. How does crystallographic data inform polymorph stability and formulation design?

  • Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., hydrogen bonds, π-π interactions) influencing solubility .
  • Polymorph screening : Use solvent-drop grinding or temperature cycling to identify stable forms with higher bioavailability .

Q. What strategies enhance selectivity for cancer vs. normal cells in vitro?

  • Prodrug design : Introduce pH-sensitive groups (e.g., acetals) for tumor microenvironment activation .
  • Targeted delivery : Conjugation with folate or peptide ligands to exploit receptor overexpression .
  • Cytotoxicity profiling : Compare IC50_{50} in cancer (e.g., MCF-7) vs. normal (e.g., HEK293) cell lines .

Q. Methodological Tables

Table 1. Key Synthetic Parameters and Outcomes

StepConditionsYield (%)Purity (%)Reference
Quinoline core formationFriedländer, 120°C, 8h6590
Indole couplingSuzuki-Miyaura, PdCl2_2(dppf), 80°C7895
DeprotectionTFA/DCM, rt, 2h9298

Table 2. Biological Activity Comparison

DerivativeTargetIC50_{50} (µM)Selectivity Index*Reference
6-Methyl variantTopoisomerase II2.38.5
8-Methoxy analogCOX-25.13.2
Parent compoundDNA gyrase1.812.4
*Selectivity Index = IC50_{50}(normal cells)/IC50_{50}(cancer cells).

Properties

CAS No.

89391-05-9

Molecular Formula

C19H14N2O2

Molecular Weight

302.3 g/mol

IUPAC Name

2-(1H-indol-3-yl)-6-methylquinoline-4-carboxylic acid

InChI

InChI=1S/C19H14N2O2/c1-11-6-7-17-13(8-11)14(19(22)23)9-18(21-17)15-10-20-16-5-3-2-4-12(15)16/h2-10,20H,1H3,(H,22,23)

InChI Key

QFRYAJKOOTXZPO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CNC4=CC=CC=C43

Origin of Product

United States

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